

Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease

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Compound of Interest		
Compound Name:	AD011	
Cat. No.:	B12416217	Get Quote

ADS-011, also known as ARO-C3, is a synthetic, double-stranded small interfering RNA (siRNA) therapeutic. It is currently under investigation for its potential role in treating complement-mediated kidney diseases.[1]

Quantitative Data Summary

A Phase 1/2a clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADS-011.[1]

Parameter	Description
Drug Name	ADS-011 (ARO-C3)
Mechanism of Action	Small interfering RNA (siRNA)
Indication	Complement-Mediated Kidney Disease (including C3 glomerulopathy and IgA nephropathy)
Trial Phase	Phase 1/2a
Primary Objectives	Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses.[1]
Participant Population	Adults aged 18 to 70 with confirmed complement-mediated renal disease.[1]



Experimental Protocols

The primary goal of the ongoing clinical trial is to assess the safety and effects of ARO-C3 in adults with complement-mediated kidney disease.[1]

Study Design: The study is a Phase 1/2a trial designed to evaluate multiple doses of ARO-C3. The core components of the protocol include:

- Safety Assessment: Monitoring and evaluation of any adverse events.[1]
- Tolerability Assessment: Determining how well the participants tolerate the medication.[1]
- Pharmacokinetics (PK): Studying the movement of the drug through the body.[1]
- Pharmacodynamics (PD): Examining the effects of the drug on the body.[1]

Inclusion Criteria for Participants:

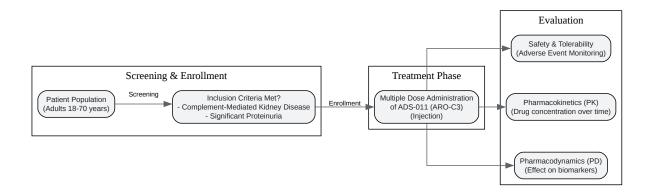
- Age: 18 to 70 years.[1]
- Diagnosis: Confirmed complement-mediated kidney disease, such as C3 glomerulopathy (C3G) or IgA nephropathy (IgAN) with C3 presence.[1]
- Disease Activity: Ongoing disease with significant proteinuria.

Method of Administration:

ARO-C3 is administered as a solution for injection.[1]

Visualization: Clinical Trial Workflow for ADS-011





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Caption: Clinical trial workflow for ADS-011 (ARO-C3).

Part 2: ADA-011 in Advanced Solid Tumors

ADA-011 is an investigational drug that has been studied in the context of advanced solid tumors. A Phase 1 clinical trial was initiated to assess its potential as a monotherapy and in combination with other treatments.

Quantitative Data Summary

The Phase 1 trial for ADA-011 focused on dose escalation and expansion cohorts to evaluate its safety and preliminary efficacy.[2][3][4]



Parameter	Description
Drug Name	ADA-011
Indication	Advanced Solid Tumors (incurable or metastatic)
Trial Phase	Phase 1
Primary Objectives	To determine the safety and tolerability of ADA- 011 as a monotherapy through dose escalation, and to further evaluate safety, tolerability, and preliminary efficacy in dose expansion cohorts. [2][3][4]
Participant Population	Adults with histologically or cytologically documented, incurable or metastatic solid tumors for which no standard therapy exists.[3]
Interventions	ADA-011 as monotherapy and in combination with a PD(L)-1 inhibitor.[2]
Trial Status	Terminated (Internal company decision, non- safety related).[2]

Experimental Protocols

The Phase 1 study of ADA-011 was an open-label, multicenter trial.[2]

Study Design: The trial consisted of two main parts:

- Dose Escalation: To determine the safety and tolerability of ADA-011 as a monotherapy.[2][3]
 [4]
- Dose Expansion: One or more cohorts in selected indications to further assess safety, tolerability, and preliminary efficacy.[2][3][4]

Inclusion Criteria for Participants:



- Histologically or cytologically documented incurable or metastatic solid tumor with no recognized standard therapy.[3]
- Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[3]
- Measurable disease per RECIST v1.1.[3]
- Adequate organ function.[3][5]

Exclusion Criteria for Participants:

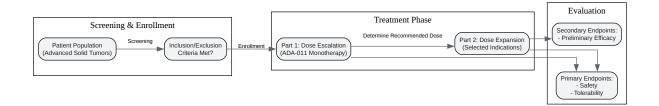
- Antineoplastic therapy within 2 weeks prior to the first dose.
- Chronic use of corticosteroids (>10 mg/day of prednisone or equivalent) within 4 weeks.[3]
- Major surgery within 4 weeks.[2][3]
- Known central nervous system (CNS) disease involvement.[2][3]
- Active uncontrolled infections.[2][3]

Study Procedures:

- Physical exams and vital sign measurements.[5]
- Monitoring of side effects.[5]
- Review of concomitant medications.[5]
- Blood sample collection for routine laboratory tests and research.[5]
- Imaging throughout the study.[5]

Visualization: Clinical Trial Workflow for ADA-011





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